molecular formula C14H16ClNO B3937192 N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide

N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide

Cat. No. B3937192
M. Wt: 249.73 g/mol
InChI Key: KIDDIYHMTIAMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide, also known as BCH, is a chemical compound that has been widely studied for its potential applications in scientific research. BCH is a derivative of benzamide and has a unique bicyclic structure that makes it an interesting molecule for investigation. In

Mechanism of Action

The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. Binding of N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide to the sigma-1 receptor has been shown to result in the activation of various signaling pathways, including the ERK and PI3K/Akt pathways. These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide can induce the differentiation of mesenchymal stem cells into osteoblasts, which are cells that are involved in bone formation. N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for investigating the role of this receptor in various biological processes. However, one limitation of using N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide. One area of interest is the development of new derivatives of N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide that have improved solubility and binding affinity for the sigma-1 receptor. Another area of research is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide and its potential applications in scientific research.
Conclusion
In conclusion, N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide is a unique chemical compound that has been widely studied for its potential applications in scientific research. Its high affinity for the sigma-1 receptor makes it a valuable tool for investigating the role of this receptor in various biological processes. While there are some limitations to its use in lab experiments, there are a number of future directions for research that hold promise for the development of new derivatives of N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide and the investigation of its potential applications in disease states.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including pain perception, neuronal plasticity, and drug addiction. N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for investigating the role of this receptor in various biological processes.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-12-3-1-2-11(8-12)14(17)16-13-7-9-4-5-10(13)6-9/h1-3,8-10,13H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDDIYHMTIAMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.